molecular formula C10H13NO2 B3051223 N-Hydroxy-4-phenylbutanamide CAS No. 32153-46-1

N-Hydroxy-4-phenylbutanamide

Cat. No.: B3051223
CAS No.: 32153-46-1
M. Wt: 179.22 g/mol
InChI Key: UPHXPXYRKPCXHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylbutyryl hydroxamic acid can be synthesized through the reaction of phenylbutyric acid with hydroxylamine. The typical synthetic route involves the following steps:

    Activation of Phenylbutyric Acid: Phenylbutyric acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction with Hydroxylamine: The activated phenylbutyric acid is then reacted with hydroxylamine hydrochloride in a suitable solvent like dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form phenylbutyryl hydroxamic acid.

Industrial Production Methods

Industrial production methods for phenylbutyryl hydroxamic acid typically involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenylbutyryl hydroxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amides or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Produces nitroso derivatives.

    Reduction: Yields amides or amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenylbutyryl hydroxamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Functions as an HDAC inhibitor, affecting gene expression and protein function.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to modulate epigenetic markers.

    Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes.

Mechanism of Action

Phenylbutyryl hydroxamic acid exerts its effects primarily through inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is crucial in regulating gene expression and has implications in cancer therapy, where it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Phenylbutyryl hydroxamic acid can be compared with other HDAC inhibitors such as:

    Trichostatin A: A potent HDAC inhibitor with a similar mechanism of action but different chemical structure.

    Vorinostat (SAHA): Another HDAC inhibitor used clinically for the treatment of cutaneous T-cell lymphoma.

    Valproic Acid: A less potent HDAC inhibitor with broader pharmacological effects.

Phenylbutyryl hydroxamic acid is unique due to its specific structure, which provides a balance between potency and selectivity for different HDAC isoforms .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N-hydroxy-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHXPXYRKPCXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185943
Record name N-Hydroxy-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32153-46-1
Record name N-Hydroxy-4-phenylbutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032153461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC131300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131300
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxy-4-phenylbutanamide
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URL https://comptox.epa.gov/dashboard/DTXSID60185943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-4-phenylbutanamide
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Record name N-HYDROXY-4-PHENYLBUTANAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 4-phenylbutyric acid (10.0 g, 60.9 mmol) in anhydrous THF (180 mL) was added ethyl chloroformate (7.0 mL, 73.1 mmol) and triethylamine (11.1 mL, 79.2 mmol) at 0° C. The mixture was stirred at 0° C. for 15 min. The solid was filtered off. The filtrate was added to a freshly prepared methanolic hydroxylamine solution (63.0 mL, prepared by adding 6.34 g or 91.4 mmol of hydroxylamine hydrochloride to 30.0 mL of a stirred methanolic solution containing 5.13 g or 91.4 mmol of KOH at 0° C. for 15 min). The resulting mixture was stirred at room temperature for 30 min and evaporated in vacuo. The residue was purified by chromatography to give Compound 1 (6.4 g, 58%): mp>300° C.; NMR (400 MHz in CDCl3): δ 1.98 (m, 2H, PhCH2—CH2—CH2CONHOH), 2.13 (t, 2H, Ph-CH2—CH2CH2CONHOH), 2.64 (t, 2H, PhCH2CH2—CH2—CONHOH), 7.15 (d, 2H, Ar—H), 7.20 (t, 2H, Ar—H), 7.28 (m, 1H, Ar—H), 8.20 (br, 1H, NH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
91.4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
stirred methanolic solution
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
91.4 mmol
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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